molecular formula C8H9Cl2N3O B262571 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone

Cat. No. B262571
M. Wt: 234.08 g/mol
InChI Key: KCNRLSHZFZVZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone, also known as DCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCT belongs to the class of triazolone compounds and is widely used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the target organism. In fungi, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. In bacteria, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has been shown to have various biochemical and physiological effects on organisms. In fungi, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone disrupts the cell membrane and inhibits the biosynthesis of ergosterol, leading to cell death. In bacteria, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone inhibits DNA replication, leading to cell death. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has several advantages as a chemical compound for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone also has some limitations, such as its potential toxicity and limited solubility in water, which may affect its applicability in certain experiments.

Future Directions

There are several future directions for the study of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone. In medicinal chemistry, researchers could explore the potential of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone as a lead compound for the development of new antifungal, antibacterial, and anticancer agents. In agrochemicals, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone could be studied for its potential as a crop protection agent. In materials science, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone could be studied for its potential as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone is a chemical compound with significant potential for various applications. Its efficient synthesis method, stable properties, and potent biological activities make it a valuable compound for scientific research. Further studies on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone could lead to the development of new drugs, agrochemicals, and materials with unique properties.

Synthesis Methods

The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone involves the reaction of 3,5-dichloroaniline with cyclohexanone in the presence of sodium hydroxide and sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone. The synthesis method is efficient and yields high purity 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone, making it suitable for various applications.

Scientific Research Applications

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone has been shown to possess potent antifungal and antibacterial activities. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Product Name

2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)cyclohexanone

Molecular Formula

C8H9Cl2N3O

Molecular Weight

234.08 g/mol

IUPAC Name

2-(3,5-dichloro-1,2,4-triazol-1-yl)cyclohexan-1-one

InChI

InChI=1S/C8H9Cl2N3O/c9-7-11-8(10)13(12-7)5-3-1-2-4-6(5)14/h5H,1-4H2

InChI Key

KCNRLSHZFZVZNQ-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)N2C(=NC(=N2)Cl)Cl

Canonical SMILES

C1CCC(=O)C(C1)N2C(=NC(=N2)Cl)Cl

Origin of Product

United States

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